molecular formula C9H13BrO3Si B091109 (4-Bromophenyl)trimethoxysilane CAS No. 17043-05-9

(4-Bromophenyl)trimethoxysilane

Cat. No.: B091109
CAS No.: 17043-05-9
M. Wt: 277.19 g/mol
InChI Key: BRXDAEMGSYZHGK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)trimethoxysilane is an organosilicon compound with the molecular formula C9H13BrO3Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to organic groups and alkoxy groups. This compound is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials .

Mechanism of Action

Target of Action

(4-Bromophenyl)trimethoxysilane is a derivative of trimethoxysilane . Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, the primary targets of this compound are likely to be similar to those of trimethoxysilane, which include various biochemical reactions such as copolymerization, polycondensation, and disproportionation reactions .

Mode of Action

Based on the properties of trimethoxysilane, it can be inferred that this compound interacts with its targets through its hydrolyzable siloxane bonds and active silicon-hydrogen bond . These bonds can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Biochemical Pathways

Given that trimethoxysilane is used in the production of silane coupling agents , it is reasonable to assume that this compound may also be involved in similar biochemical pathways. These pathways could potentially involve the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Pharmacokinetics

The compound has a molecular weight of 27719 g/mol , which may influence its absorption and distribution

Result of Action

Given its structural similarity to trimethoxysilane, it can be inferred that this compound may have similar effects, such as participating in various biochemical reactions and contributing to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)trimethoxysilane typically involves the reaction of 4-bromophenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the silane groups. The reaction conditions usually include a temperature range of 0-25°C and a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity. The use of automated reactors and controlled environments ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)trimethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)trimethoxysilane
  • (4-Fluorophenyl)trimethoxysilane
  • (4-Methylphenyl)trimethoxysilane

Uniqueness

(4-Bromophenyl)trimethoxysilane is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This allows for greater versatility in functionalization compared to similar compounds with different substituents .

Properties

IUPAC Name

(4-bromophenyl)-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXDAEMGSYZHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)Br)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17043-05-9
Record name 1-Bromo-4-(trimethoxysilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17043-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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